7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thia-azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazole ring, followed by the introduction of the tetrazole moiety. The final steps involve the formation of the thia-azabicyclo structure and the incorporation of the carboxylic acid group. Common reagents used in these reactions include hydrazine, acetic anhydride, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing thia-azabicyclo structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Its stability and reactivity make it suitable for use in materials science and catalysis
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes. The exact pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These share the nitrogen-containing heterocyclic structure but differ in their specific functional groups and overall structure.
Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms but have different ring structures.
Tetrazole derivatives: These share the tetrazole moiety but differ in their additional functional groups
Uniqueness
The uniqueness of 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H19ClN8O4S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
7-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19ClN8O4S2/c1-7-11(18)8(2)25(21-7)4-10(27)19-12-14(28)26-13(16(29)30)9(5-31-15(12)26)6-32-17-20-22-23-24(17)3/h12,15H,4-6H2,1-3H3,(H,19,27)(H,29,30) |
InChI Key |
IYFFUEZOLNOEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C)Cl |
Origin of Product |
United States |
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